molecular formula C14H14N2O4 B2698963 (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one CAS No. 338976-32-2

(5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one

Cat. No.: B2698963
CAS No.: 338976-32-2
M. Wt: 274.276
InChI Key: QYHNJMWNBDXWKB-WQLSENKSSA-N
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Description

(5Z)-5-[(Dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one is a γ-lactone derivative featuring a dihydrofuran-2-one core substituted with a 4-nitrophenyl group at position 3, a methyl group at position 4, and a (dimethylamino)methylidene moiety at position 5 in a Z-configuration. The dimethylamino group may contribute to solubility via hydrogen bonding or charge interactions.

Properties

IUPAC Name

(5Z)-5-(dimethylaminomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-12(8-15(2)3)20-14(17)13(9)10-4-6-11(7-5-10)16(18)19/h4-8H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHNJMWNBDXWKB-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)O/C1=C\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-(4-nitrophenyl)-2(5H)-furanone and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as p-toluenesulfonic acid may be used.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one exhibit promising anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
    • A notable case study involved the synthesis of related chalcone derivatives, which demonstrated significant cytotoxic effects against breast cancer cells, highlighting the potential of (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one as an anticancer agent .
  • Antimicrobial Properties :
    • The compound has shown efficacy against a range of bacterial and fungal strains. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
    • A research study focusing on the synthesis of new enaminones found that certain derivatives exhibited strong antimicrobial activity, suggesting that (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one could be further explored in this context .

Material Science Applications

  • Organic Electronics :
    • The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance charge transport and light emission efficiency in these devices .
    • Experimental results indicate that incorporating such compounds into device architectures can improve performance metrics significantly compared to traditional materials.

Biological Studies

  • Enzyme Inhibition :
    • Investigations into the enzyme inhibitory potential of related compounds have revealed that they can act as effective inhibitors of key enzymes involved in metabolic disorders. This suggests that (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one may also possess similar properties .
    • For example, studies have shown that modifications to the furanone structure can enhance selectivity and potency against specific enzyme targets.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; cytotoxic effects observed ,
Antimicrobial PropertiesEffective against bacterial and fungal strains
Organic ElectronicsPotential use in OLEDs and OPVs; improved charge transport properties ,
Enzyme InhibitionInhibits key metabolic enzymes; potential for metabolic disorder treatments

Mechanism of Action

The mechanism of action of (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiazolidinone Derivatives (e.g., Compound 5 in )

Structure: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone .

  • Core: Thiazolidinone (5-membered ring with N and S atoms).
  • Substituents: Electron-donating methoxy groups on arylidene moieties. Hydrazono linker for conjugation.
  • Comparison: The thiazolidinone core differs significantly from the dihydrofuran-2-one ring, altering electronic and steric profiles. Methoxy groups enhance electron density, contrasting with the nitro group’s electron-withdrawing nature in the target compound. Both share Z-configurations, suggesting similar geometric constraints in binding interactions.

Piroxicam Analogues (e.g., Compounds 13d, 13l, 13m in )

Structure : Benzothiazine derivatives with anti-HIV integrase activity .

  • Core : Benzothiazine (6-membered heterocycle with N and S).
  • Substituents : Varied aryl and functional groups optimized for integrase inhibition.
  • Nitro and dimethylamino groups in the target compound may mimic the hydrogen-bonding or charge interactions seen in piroxicam analogues.

Electronic and Steric Effects of Substituents

Compound Core Structure Key Substituents Electronic Effects Steric Implications
Target Compound Dihydrofuran-2-one 4-Nitrophenyl, Dimethylamino Strong electron withdrawal (NO₂), moderate electron donation (NMe₂) Bulky nitro group may hinder rotation; planar aryl ring enhances conjugation
Thiazolidinone () Thiazolidinone 4-Methoxyphenyl, Hydrazono Electron donation (OMe), conjugation via hydrazono Linear hydrazono linker increases rigidity
Piroxicam Analogues () Benzothiazine Varied aryl groups Tunable electronic profiles via substituents Larger core may limit accessibility to certain targets

Biological Activity

The compound (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one, also known by its CAS number 338976-32-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one is C14H14N2O4C_{14}H_{14}N_{2}O_{4}, with a molecular weight of approximately 274.28 g/mol. The compound features a furan ring, a nitrophenyl group, and a dimethylamino substituent that contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. While specific synthetic routes can vary, common methods include:

  • Condensation Reactions : Involving dimethylamine and suitable aldehydes or ketones.
  • Cyclization : Leading to the formation of the furan moiety.

Biological Activities

Research has indicated that (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties. For instance, related furan derivatives have been reported to possess broad-spectrum antimicrobial effects against various pathogens, including antibiotic-resistant strains .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit cell proliferation in certain cancer cell lines. For example, compounds with similar structural features have been linked to apoptosis induction in cancer cells through modulation of key signaling pathways.

Enzyme Inhibition

The compound's ability to interact with specific enzymes has been highlighted in several studies. It has been suggested that (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

Case Studies

  • Antimicrobial Efficacy : A study reported that related compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one could potentially share similar effects .
  • Cancer Cell Line Studies : Research focusing on derivatives of this compound indicated cytotoxic effects on MCF-7 breast cancer cells, with IC50 values suggesting effective concentrations for therapeutic applications.

Research Findings Summary Table

Biological ActivityReferenceFindings
Antimicrobial Broad-spectrum activity against various pathogens
AnticancerInduces apoptosis in cancer cell lines
Enzyme Inhibition Modulates metabolic enzyme activity

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